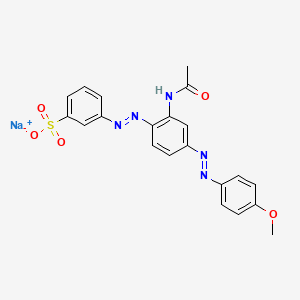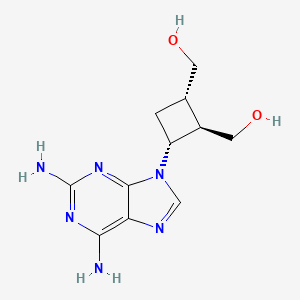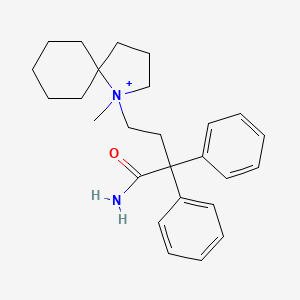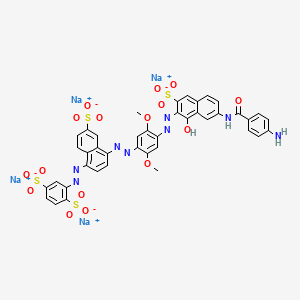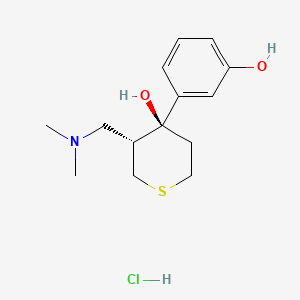
2H-Thiopyran-4-ol, tetrahydro-3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)-, hydrochloride, trans-(+-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Thiopyran-4-ol, tetrahydro-3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)-, hydrochloride, trans-(±)- is a complex organic compound that belongs to the class of thiopyrans Thiopyrans are sulfur-containing heterocycles that are structurally similar to pyrans but with a sulfur atom replacing one of the oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiopyran-4-ol, tetrahydro-3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)-, hydrochloride, trans-(±)- typically involves multi-step organic reactions. The starting materials often include thiopyran derivatives and other organic reagents. The reaction conditions may involve:
Catalysts: Acid or base catalysts to facilitate the reaction.
Solvents: Organic solvents such as dichloromethane or ethanol.
Temperature: Controlled temperatures to ensure the reaction proceeds efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the volume of reactants.
Purification techniques: Such as crystallization or chromatography to isolate the desired product.
Quality control: To ensure the purity and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Where the compound is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Depending on the reaction, solvents like water, ethanol, or acetone may be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Applications De Recherche Scientifique
Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its effects on biological systems can be studied to understand its mechanism of action.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include:
Binding to active sites: Inhibiting or activating enzymes.
Modulating receptor activity: Affecting signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiopyran derivatives: Other compounds in the thiopyran family.
Phenyl-substituted thiopyrans: Compounds with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both dimethylamino and hydroxyphenyl groups, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
119558-39-3 |
|---|---|
Formule moléculaire |
C14H22ClNO2S |
Poids moléculaire |
303.8 g/mol |
Nom IUPAC |
(3R,4S)-3-[(dimethylamino)methyl]-4-(3-hydroxyphenyl)thian-4-ol;hydrochloride |
InChI |
InChI=1S/C14H21NO2S.ClH/c1-15(2)9-12-10-18-7-6-14(12,17)11-4-3-5-13(16)8-11;/h3-5,8,12,16-17H,6-7,9-10H2,1-2H3;1H/t12-,14+;/m0./s1 |
Clé InChI |
LWGLPVQQSAZFCI-DSHXVJGRSA-N |
SMILES isomérique |
CN(C)C[C@H]1CSCC[C@]1(C2=CC(=CC=C2)O)O.Cl |
SMILES canonique |
CN(C)CC1CSCCC1(C2=CC(=CC=C2)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


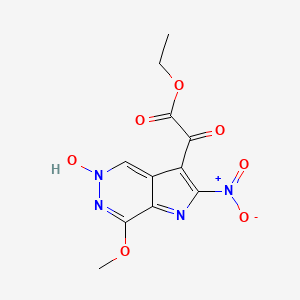
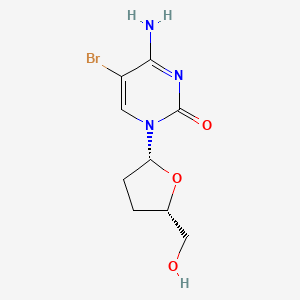
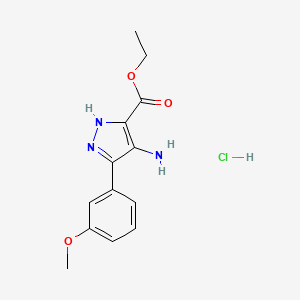

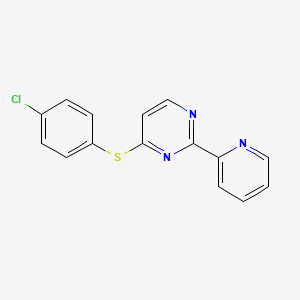
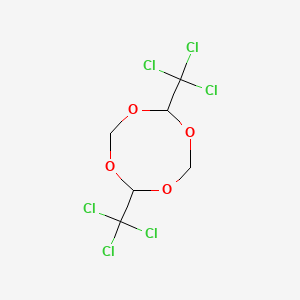
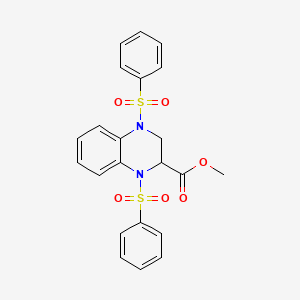
![[4-[4-(2-Chloroacetyl)oxyphenyl]sulfanylphenyl] 2-chloroacetate](/img/structure/B15194382.png)
![4-[[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]oxy-morpholin-4-ylphosphoryl]morpholine](/img/structure/B15194384.png)
